REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]2[C:7]([OH:15])=[CH:8][CH:9]=[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:5]=2[O:4][C:3]=1C(O)=O.N1C2C(=CC=CC=2)C=CC=1.Cl>[Cu].C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[C:6]2[C:7]([OH:15])=[CH:8][CH:9]=[C:10]([C:11]([CH3:13])([CH3:12])[CH3:14])[C:5]=2[O:4][CH:3]=1
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Name
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3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OC2=C1C(=CC=C2C(C)(C)C)O)C(=O)O
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
copper
|
Quantity
|
0.064 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 10 minutes)
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the biphasic mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with an additional portion of carbon tetrachloride (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=COC2=C1C(=CC=C2C(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |